
Seocalcitol
Overview
Description
Seocalcitol (EB 1089) is a synthetic vitamin D3 analog designed to retain the antiproliferative and differentiation-inducing properties of 1α,25-dihydroxyvitamin D3 (calcitriol) while minimizing hypercalcemia, a major dose-limiting side effect of natural vitamin D compounds . Structurally, this compound features modifications to the side chain of calcitriol, including the introduction of a 22,24-diene system and a 24a,26a,27a-trihomologated side chain, which enhance its metabolic stability and reduce calcemic activity .
Mechanism of Action: this compound acts as a potent agonist of the vitamin D receptor (VDR), a nuclear hormone receptor involved in cell differentiation, apoptosis, and inhibition of angiogenesis . Preclinical studies demonstrate that this compound is 50–200 times more potent than calcitriol in suppressing cancer cell proliferation and inducing differentiation in human cancer cell lines, including hepatocellular carcinoma (HCC), breast, colon, and pancreatic cancers .
Clinical Development: In phase I/II trials, this compound showed tolerable toxicity at a recommended dose of 7–10 mg/day, with dose-dependent hypercalcemia as the primary adverse effect .
Preparation Methods
Seocalcitol emerged in the early 1990s as a therapeutic candidate for cancers, including prostate, breast, and hepatocellular carcinomas, due to its ability to regulate cell differentiation and apoptosis without inducing severe hypercalcemia. The compound’s structural modifications—notably the introduction of a 24a-homo-26,27-dimethyl moiety and a side chain unsaturation—enhance its binding affinity to vitamin D receptors while minimizing calcium metabolism interference. Cougar Biotechnology’s acquisition of global rights in 2000 catalyzed further refinements in synthesis, emphasizing cost-efficiency and scalability.
Synthetic Routes to this compound: Methodological Frameworks
Wittig Reaction-Based Synthesis (CN103922984A)
This method employs a five-step sequence utilizing Wittig reactions, deprotection, and oxidation to construct this compound’s triene backbone:
First Wittig Reaction :
- Reactants : (S)-2-((1R,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyl-octahydro-1H-inden-1-yl)propanal and (E)-6-(diphenylphosphinyl)-3-ethylhex-4-en-3-ol.
- Conditions : Tetrahydrofuran (THF) at -78°C with phenyllithium as a base.
- Outcome : Formation of a conjugated diene intermediate (Compound 2).
TBS Deprotection :
- Reagent : Tetrabutylammonium fluoride (TBAF).
- Yield : >85% after column chromatography.
Oxidation :
- Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
- Product : Ketone intermediate (Compound 4).
Second Wittig Reaction :
- Reactant : [3S-(1Z,3a,5β)]-[2-(3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecuban-1-yl)ethyl]diphenylphosphine oxide.
- Outcome : Triene system formation (Compound 5).
Final Deprotection :
- Reagent : Hydrofluoric acid (HF) in acetonitrile.
- Purity : >98% via recrystallization.
Advantages :
- Linear synthesis with minimal side reactions.
- High yields (~70% overall) suitable for industrial scale.
Wittig-Horner-Emmons Approach (CN101830839A)
This route addresses purification challenges in earlier methods by leveraging a Horner-Wadsworth-Emmons reaction to form the triene system:
Ylide Intermediate Synthesis :
- Reactants : β-unsaturated ketone/ester and ethylmagnesium bromide.
- Key Step : Selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers.
Carbon-Carbon Bond Formation :
- Reaction : Aldehyde intermediate 7 with ylide 2 under NaHMDS (sodium bis(trimethylsilyl)amide).
- Conditions : THF at -78°C, yielding precursor 10.
Photochemical Ring-Opening :
- Process : UV irradiation of precursor 10 to generate the secosteroid framework.
Global Deprotection :
- Reagent : Tetrabutylammonium fluoride (TBAF).
- Yield : 65–70% after HPLC purification.
Advantages :
- Reduced side reactions due to stabilized ylide intermediates.
- Avoids Grignard reagent-induced impurities.
Comparative Analysis of Synthetic Methods
Critical Challenges :
- Impurity Management : Earlier methods using ethylmetal reagents (e.g., EtMgBr) produced structurally similar byproducts, necessitating costly chromatographic separations.
- Oxidation Sensitivity : The ketone intermediate in the Wittig route requires stringent anhydrous conditions to prevent over-oxidation.
Innovations in Process Optimization
Cerium Chloride-Mediated Addition
The addition of CeCl₃ during ethylmagnesium bromide reactions suppresses side reactions, improving yields from 50% to 79%. However, residual impurities (e.g., diastereomeric alcohols) persist, demanding advanced purification techniques.
Photochemical Efficiency
UV-induced ring-opening in the Wittig-Horner route achieves >90% conversion but requires specialized equipment to prevent dimerization byproducts.
Industrial Production Considerations
Chemical Reactions Analysis
Wittig Reaction 1: Formation of Intermediate 2
Reactants :
-
(S)-2-((1R,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyl-octahydro-1H-inden-1-yl)propanal
-
(E)-6-(diphenylphosphinyl)-3-ethylhex-4-en-3-ol
Conditions :
-
Solvent: Tetrahydrofuran (THF) at -78°C.
-
Base: Phenyllithium.
-
Reaction time: 5 hours.
Outcome :
Oxidation to Intermediate 4
Reagent : Pyridinium chlorochromate (PCC).
Conditions :
-
Solvent: Dichloromethane (DCM) at room temperature.
-
Reaction time: 10 hours.
Outcome : -
Yield: Quantitative (3.2 g product from 3.2 g Intermediate 3) .
Wittig Reaction 2: Formation of Intermediate 5
Reactants :
-
Intermediate 4
-
[3S-(1Z,3a,5β)]-[2-(3,5-bis(tert-butyldimethylsilyl)-2-methylidenecyclohexylidene)ethyl]diphenylphosphine oxide
Conditions :
-
Solvent: Dry THF at -78°C.
-
Base: Phenyllithium.
-
Reaction time: 3 hours.
Outcome :
Final TBS Deprotection: this compound Isolation
Reagent : TBAF.
Conditions :
Industrial Applicability
The patented route emphasizes scalability and simplicity:
-
Catalyst Efficiency : TBAF enables mild deprotection without side reactions.
-
Solvent Optimization : THF and DCM balance reactivity and safety.
-
Yield Consistency : Cumulative yield exceeds 40%, suitable for large-scale production .
Reaction Validation and Databases
The synthesis aligns with data from CAS Reactions (150+ million reactions) and Reaxys , which curate verified experimental protocols . Computational tools like ORDerly further validate reaction feasibility through atom-mapping benchmarks .
Scientific Research Applications
Hepatocellular Carcinoma (HCC)
Seocalcitol has been investigated in clinical settings for its efficacy against hepatocellular carcinoma, one of the most prevalent forms of liver cancer. A phase II clinical trial demonstrated that this compound could reduce tumor dimensions in patients with advanced HCC. In a study involving 56 patients, two achieved complete response (CR) while others showed stable disease or progressive disease . The compound was well-tolerated with manageable side effects primarily related to hypercalcemia.
Other Cancers
Research indicates that this compound may also be effective against other malignancies:
- Breast Cancer : In animal models, it has shown promise in suppressing the growth of chemically induced breast tumors .
- Laryngeal Squamous Carcinoma : Studies reported that this compound inhibited the proliferation of human laryngeal squamous carcinoma cells by upregulating p57 mRNA and protein levels .
- Transitional Cell Carcinoma (TCC) : Preliminary data suggest that this compound inhibits TCC cell growth significantly, especially when combined with medium-chain triglycerides (MCT) .
Bone Health Applications
This compound's role extends beyond oncology; it is also studied for its effects on bone metabolism. Its ability to modulate calcium metabolism without inducing hypercalcemia makes it a candidate for treating conditions like osteoporosis and renal osteodystrophy. The compound promotes bone formation and mineralization while inhibiting bone resorption processes .
Pharmacokinetics and Bioavailability
The bioavailability of this compound is influenced by its solubility and absorption characteristics. Research has focused on optimizing these parameters to enhance its therapeutic efficacy. Various formulation strategies, including prodrug approaches, have been explored to improve oral bioavailability and pharmacokinetic profiles .
Summary of Clinical Findings
Mechanism of Action
Seocalcitol is compared with other vitamin D analogues, such as:
1α,25-dihydroxyvitamin D3: The active form of vitamin D, which has potent effects on calcium metabolism but can cause hypercalcemia.
Alfacalcidol: Another vitamin D analogue used for its effects on bone health and calcium metabolism.
Calcipotriol: A vitamin D analogue used in the treatment of psoriasis.
Uniqueness of this compound: this compound is unique in its ability to regulate cell growth and differentiation with reduced calcemic activity compared to 1α,25-dihydroxyvitamin D3. This makes it a valuable compound for cancer therapy, as it minimizes the risk of hypercalcemia while retaining therapeutic efficacy .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Key Differences Between Seocalcitol and Calcitriol
Structural Insights : this compound’s side-chain modifications reduce its affinity for vitamin D-binding protein (DBP), prolonging its half-life and tissue retention compared to calcitriol . This structural alteration also diminishes activation of calcium-regulating pathways, explaining its reduced hypercalcemia risk .
Efficacy in Preclinical Models
- However, in clinical trials, this compound failed to demonstrate antitumor activity in advanced breast cancer, suggesting context-dependent efficacy .
- Pancreatic Cancer: In xenograft models, this compound inhibited tumor growth by 50–70%, outperforming calcitriol .
- This may relate to high VDR expression in HCC tumors, which is absent in other cancers .
Hypercalcemia :
- This compound : 80% of patients experienced reversible hypercalcemia (CTC grade 1–4), managed via dose titration .
- Calcitriol : Hypercalcemia occurs at lower doses, restricting its use in cancer therapy .
Other Toxicities :
- This compound caused mild nausea (20%) and fatigue (10%), likely secondary to hypercalcemia .
- Calcitriol is associated with renal calcification and hyperphosphatemia, complications rarely observed with this compound .
Comparison with Other Vitamin D Analogs
Doxercalciferol and Paricalcitol :
- Primarily used for secondary hyperparathyroidism in CKD, these analogs exhibit minimal antiproliferative activity compared to this compound .
- Lack clinical data in oncology, underscoring this compound’s unique positioning in cancer trials.
Maxacalcitol (OCT) :
Key Insights :
- This compound’s efficacy in HCC may stem from VDR overexpression, suggesting biomarker-driven patient selection could enhance response rates .
- Combination therapies, such as this compound with TACE (transarterial chemoembolization), are proposed to exploit synergistic antiproliferative effects in HCC .
Challenges :
- The discordance between robust preclinical activity and modest clinical results in non-HCC cancers remains unexplained. Tumor microenvironment differences or VDR heterogeneity may play a role .
Biological Activity
Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D that has garnered attention for its potential anti-cancer properties. Unlike traditional vitamin D, this compound exhibits significantly lower calcaemic effects while maintaining potent biological activity in regulating cell growth and differentiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and case analyses.
This compound operates primarily through the activation of the vitamin D receptor (VDR), which is expressed in various tissues, including cancer cells. The compound has been shown to:
- Inhibit Proliferation : this compound is reported to be 50–200 times more effective than 1α,25-dihydroxyvitamin D₃ in inhibiting the proliferation of cancer cell lines in vitro and in vivo .
- Induce Differentiation : It promotes differentiation in various cancer types, leading to reduced tumor growth and metastasis .
- Regulate Gene Expression : The compound influences the expression of genes associated with cell cycle regulation and apoptosis, such as GADD45α and p21 .
Phase II Trials
A pivotal phase II study evaluated the efficacy of this compound in patients with advanced hepatocellular carcinoma (HCC). The study involved 56 patients treated with oral this compound for up to one year. Key findings included:
- Response Rates :
- Complete Response (CR): 2 patients
- Stable Disease (SD): 12 patients
- Progressive Disease (PD): 19 patients
- Survival Data :
Table 1: Outcomes in Patients with Advanced HCC
Best Response | No. of Patients |
---|---|
Complete Response | 2 |
Stable Disease | 12 |
Progressive Disease | 19 |
Not Assessed | 23 |
Time to Progression (median) | 84.5 days |
Median Survival | 207 days |
Other Cancer Types
In addition to HCC, this compound has been studied in other malignancies:
- Pancreatic Cancer : A phase II trial involving 36 patients showed no objective responses; however, five patients achieved stable disease for a median duration of 168 days .
- Breast Cancer : Preclinical studies indicated that this compound could inhibit tumor growth and metastasis in animal models .
Case Study: Advanced HCC Patient
One notable case involved a 77-year-old male patient with cirrhosis who achieved CR after 24 weeks on this compound. His treatment was marked by fluctuations in alpha-fetoprotein levels and a significant reduction in tumor size over time .
Case Study: Pancreatic Cancer Patient
In another instance, a patient with advanced pancreatic cancer experienced stable disease after eight weeks of treatment; however, the overall prognosis remained poor due to disease progression factors .
Safety Profile
This compound is generally well-tolerated, with hypercalcaemia being the most common side effect. Dosage adjustment is crucial to manage calcium levels effectively during treatment. Most patients tolerated doses ranging from 10 to 15 μg per day without severe adverse effects .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLALCJVJNGQQ-SEODYNFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025740 | |
Record name | Seocalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134404-52-7 | |
Record name | Seocalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134404-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seocalcitol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seocalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Seocalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEOCALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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